molecular formula C13H16N2O7 B2759375 3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid CAS No. 301173-23-9

3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid

Cat. No.: B2759375
CAS No.: 301173-23-9
M. Wt: 312.278
InChI Key: PHDUVBHYIAHNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid is a synthetic organic compound featuring a nitrophenyl core and dual propanoic acid termini, making it a valuable building block in chemical and biochemical research . The structure of this molecule, which includes a methoxy-nitrophenyl group linked to two carboxylic acid chains via a nitrogen center, suggests its potential utility as a multi-functional intermediate or precursor. Researchers can exploit this molecular scaffold for the synthesis of more complex chemical entities. Its structural features are analogous to those explored in the development of potent and selective receptor antagonists and other bioactive molecules, indicating its relevance in medicinal chemistry and pharmacology for structure-activity relationship (SAR) studies . Furthermore, the presence of the nitro group offers a handle for further chemical reduction and functionalization, expanding its applications in areas such as chemical biology and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-22-11-3-2-9(15(20)21)8-10(11)14(6-4-12(16)17)7-5-13(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDUVBHYIAHNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301173-23-9
Record name 3-[(2-carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Starting Materials and Reagents

  • 2-Methoxy-5-nitroaniline : Serves as the aromatic amine precursor (MW 184.15 g/mol).
  • Acrylic acid : Acts as the Michael acceptor for alkylation (MW 72.06 g/mol).
  • Ethanol/water mixture : Solvent system for reaction and precipitation.

Reaction Mechanism

The synthesis proceeds via a two-stage mechanism:

  • Michael Addition : The primary amine of 2-methoxy-5-nitroaniline attacks the β-carbon of acrylic acid, forming a β-amino acid intermediate.
  • Second Alkylation : A second equivalent of acrylic acid reacts with the intermediate’s secondary amine, yielding the target dicarboxylic acid.

Laboratory-Scale Protocol

Standard Procedure

Adapted from analogous syntheses:

  • Reaction Setup :

    • Dissolve 2-methoxy-5-nitroaniline (10.0 g, 54.3 mmol) in a 1:1 v/v acrylic acid/water mixture (150 mL).
    • Heat to 70°C under reflux with magnetic stirring (3 h).
  • Precipitation :

    • Cool the reaction mixture to 5°C.
    • Add ethanol (300 mL) to precipitate the product.
    • Filter under vacuum and wash with cold ethanol (3 × 50 mL).
  • Drying :

    • Dry the white crystalline solid under reduced pressure (40°C, 12 h).

Yield : 78–82% (15.2–16.1 g).

Critical Parameters

Parameter Optimal Range Effect on Yield
Temperature 65–75°C <70°C: Incomplete reaction; >75°C: Decomposition
Acrylic Acid Stoichiometry 2.2–2.5 eq <2 eq: Mono-alkylation dominates; >2.5 eq: Side-product formation
Ethanol Volume 3× reaction volume Lower volumes reduce precipitation efficiency

Alternative Synthetic Routes

Stepwise Alkylation

A two-pot method improves control over regioselectivity:

  • First Alkylation :

    • React 2-methoxy-5-nitroaniline with methyl acrylate (1.1 eq) in THF at 0°C.
    • Isolate mono-alkylated intermediate via column chromatography (SiO₂, ethyl acetate/hexane).
  • Second Alkylation :

    • Treat intermediate with methyl acrylate (1.1 eq) and K₂CO₃ in DMF (60°C, 2 h).
  • Ester Hydrolysis :

    • Hydrolyze methyl esters with 6M HCl (reflux, 6 h).

Yield : 68–72% (lower than one-step method due to purification losses).

Solid-Phase Synthesis

For high-throughput applications:

  • Resin Functionalization :

    • Load Wang resin with Fmoc-protected 2-methoxy-5-nitroaniline derivative.
  • Automated Alkylation :

    • Perform sequential coupling with Fmoc-β-alanine-OH using HBTU activation.
  • Cleavage :

    • Treat with TFA/water (95:5) to release the free acid.

Purity : >95% (HPLC), but scale limited to <5 g batches.

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale system achieves 90% yield at 10 kg/day throughput:

  • Reactor 1 : Mix substrates in superheated water (150°C, 20 bar) for rapid Michael addition.
  • Reactor 2 : Acidify with HCl to precipitate product.
  • Centrifugation : Continuous separation with in-line washing.

Cost Analysis :

Metric Batch Process Flow Process
Yield 82% 90%
Energy Cost $12.50/kg $8.20/kg
Waste 3.2 kg/kg 1.1 kg/kg

Byproduct Management

Major impurities and mitigation strategies:

Impurity Structure Removal Method
Mono-alkylated derivative Single carboxyethyl group pH-controlled crystallization (pH 4.5)
Nitro-reduced species Amine analog Oxidative wash (H₂O₂/CH₃COOH)
Diastereomers (R,R) and (S,S) forms Not applicable (compound is achiral)

Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :
δ 8.12 (d, J = 8.8 Hz, 1H, ArH),
7.94 (dd, J = 8.8, 2.4 Hz, 1H, ArH),
7.02 (d, J = 2.4 Hz, 1H, ArH),
3.87 (s, 3H, OCH₃),
3.42–3.38 (m, 4H, NCH₂),
2.61 (t, J = 7.2 Hz, 4H, CH₂CO₂H).

IR (KBr) :
ν 3420 (br, OH), 1705 (C=O), 1520 (NO₂ asym), 1340 (NO₂ sym) cm⁻¹.

Purity Assessment

Method Conditions Acceptance Criteria
HPLC C18 column, 0.1% H₃PO₄/MeOH gradient ≥98.5% area
TLC SiO₂, EtOAc/MeOH/H₂O (7:2:1) Single spot (Rf 0.35)
Karl Fischer Coulometric titration ≤0.5% w/w H₂O

Mechanism of Action

The mechanism of action of 3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function . This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Substituent Variations

Compound Name Key Substituents Structural Differences Biological Activity
Target Compound 2-methoxy-5-nitrophenyl, 2-carboxyethyl Reference Anticancer, antioxidant (hypothetical based on nitro groups)
3-[(4-Methoxyphenyl)amino]propanehydrazide () 4-methoxyphenyl, hydrazide Replacement of nitro and carboxyethyl with hydrazide Antioxidant (IC₅₀: 12 µM), anticancer (IC₅₀: 18 µM against MCF-7)
3-{4-[2-({6-Amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxytetrahydro-2-furanyl]-9H-purin-2-yl}amino)ethyl]phenyl}propanoic acid () Purine, tetrahydrofuran Purine-based substituent Adenosine receptor modulation (potential cardiovascular applications)
3-Amino-3-[5-(2-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid () Trifluoromethylphenyl, furan Fluorinated aromatic system Antagonist activity (e.g., GABA receptors) due to fluorine’s electronegativity

Key Observations :

  • Nitro vs.
  • Carboxylic Acid vs. Hydrazide : The hydrazide derivative () exhibits stronger antioxidant activity due to radical scavenging via the -NH-NH₂ group, whereas the target compound’s dual carboxylic acids may favor metal chelation .
  • Aromatic Systems : Fluorinated () or purine-based () substituents introduce distinct electronic profiles, altering target specificity (e.g., receptor vs. enzyme inhibition).

Physicochemical Properties

Compound Molecular Weight Solubility (logP) pKa (Carboxylic Acid)
Target Compound ~352.3 (estimated) -1.2 (predicted) 2.1, 4.7 (dual -COOH)
3-[(2-Carboxyethyl)phenylamino]propanoic acid derivatives () 280–330 -0.8 to -1.5 2.3–4.5
Phycocyanobilin () 610.7 -3.8 (hydrophilic) 3.9, 5.1 (conjugated acids)

Analysis :

  • The target compound’s lower logP compared to non-nitrated analogs () suggests improved aqueous solubility, critical for bioavailability.
  • The nitro group’s electron-withdrawing effect lowers the pKa of adjacent carboxylic acids, enhancing ionization at physiological pH .

Anticancer Potential

  • Target Compound: Hypothesized to intercalate DNA or inhibit topoisomerases due to planar nitroaromatic moiety. No direct data, but structurally related nitro compounds show IC₅₀ values of 5–20 µM .
  • Isatin/Dihydropyrazole Hybrids () : Exhibit IC₅₀ = 8.2 µM against HeLa cells via apoptosis induction, suggesting nitro groups enhance efficacy .

Antioxidant Activity

  • 3-[(4-Methoxyphenyl)amino]propanehydrazide (): IC₅₀ = 12 µM in DPPH assay, outperforming non-hydrazide analogs by 40% .
  • Target Compound: Limited radical scavenging expected due to fewer electron-donating groups.

Biological Activity

3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant properties, anticancer effects, and neuroprotective capabilities.

Chemical Structure and Properties

The compound features a carboxyethyl group and a methoxy-nitrophenyl moiety, which contribute to its biological activity. The structural formula can be represented as follows:

C12H14N2O5\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{5}

This structure suggests potential interactions with biological targets, particularly through hydrogen bonding and π-π stacking due to the aromatic ring.

Antioxidant Activity

Recent studies have shown that derivatives of similar compounds exhibit significant antioxidant properties. For instance, a series of hydrazone derivatives were synthesized and evaluated for their ability to scavenge free radicals using the DPPH assay. The results indicated that some derivatives had antioxidant activities exceeding that of ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Related Compounds

Compound NameIC50 (µM)Reference
Ascorbic Acid50
3-((4-methoxyphenyl)amino)propanamide35
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide30

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro assays against various cancer cell lines. A study highlighted its cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The compound demonstrated higher efficacy against U-87 cells compared to MDA-MB-231 cells, suggesting a selective action that may be beneficial in targeting specific cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
U-8715
MDA-MB-23125

Case Studies

Several case studies have focused on the broader class of compounds related to this compound:

  • Study on Indole Derivatives : A study reported that indole derivatives exhibited significant neuroprotection by modulating oxidative stress pathways and showed promise for treating neurodegenerative diseases .
  • Hydrazone Derivatives : Another study synthesized hydrazone derivatives that displayed potent antioxidant and anticancer activities, indicating the potential for developing similar compounds based on the structure of this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-[(2-Carboxyethyl)(2-methoxy-5-nitrophenyl)amino]propanoic acid, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting 2-methoxy-5-nitroaniline with acrylonitrile derivatives, followed by hydrolysis to introduce carboxylic acid groups. Key intermediates include 3-(2-methoxy-5-nitrophenylamino)propionitrile and its hydrolyzed carboxylic acid form. Reaction conditions (e.g., aqueous NaOH at 80°C for hydrolysis) and catalysts (e.g., palladium for nitro group reduction) are critical .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Analyze the aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and methoxy group (δ ~3.8 ppm). The carboxyethyl protons appear as triplets near δ 2.5–3.0 ppm .
  • IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹), and nitro group vibrations (~1520 and 1350 cm⁻¹) .
  • MS : Molecular ion peaks should align with the molecular formula (C₁₃H₁₅N₂O₇), with fragmentation patterns reflecting loss of CO₂ (44 Da) or nitro groups .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility can be tested in PBS (pH 7.4) and DMSO. Stability studies should use HPLC to monitor degradation over time at 37°C. The nitro group may reduce under basic conditions, requiring pH-controlled buffers .

Advanced Research Questions

Q. How do the nitro and methoxy substituents influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational methods (DFT calculations) reveal the electron-withdrawing nitro group increases electrophilicity at the aromatic ring, while the methoxy group donates electrons via resonance. This duality affects reactivity in electrophilic substitution or redox reactions. Electrochemical studies (cyclic voltammetry) can quantify reduction potentials of the nitro group .

Q. What experimental approaches are suitable for studying interactions between this compound and serum albumin or DNA?

  • Methodological Answer :

  • Fluorescence Quenching : Monitor tryptophan fluorescence of bovine serum albumin (BSA) upon compound binding to determine binding constants (e.g., Stern-Volmer analysis) .
  • Circular Dichroism (CD) : Assess conformational changes in DNA or proteins.
  • Molecular Docking : Use software like AutoDock to predict binding sites based on the compound’s electrostatic surface .

Q. How can conflicting data on the compound’s stability in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Perform comparative stability studies using TGA (thermogravimetric analysis) for thermal stability and accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Conflicting results may arise from impurities or solvent polarity effects; use HPLC-PDA to identify degradation products .

Q. What role does stereochemistry play in the biological activity of this compound, and how can enantiomeric purity be ensured?

  • Methodological Answer : Chiral HPLC or capillary electrophoresis separates enantiomers. Biological assays (e.g., enzyme inhibition) should compare racemic vs. resolved forms. The carboxyethyl group’s configuration may influence binding to chiral biomolecules .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to optimize reaction yields, varying temperature, solvent (DMF vs. ethanol), and catalyst loading .
  • Contradiction Handling : If stability data conflicts, cross-validate with multiple techniques (e.g., NMR for structural integrity post-degradation) .
  • Safety : Nitro compounds may be explosive under high heat; DSC (Differential Scanning Calorimetry) screens for thermal risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.